molecular formula C16H14O2 B2700331 4-(4-Prop-2-enoxyphenyl)benzaldehyde CAS No. 380431-00-5

4-(4-Prop-2-enoxyphenyl)benzaldehyde

Cat. No.: B2700331
CAS No.: 380431-00-5
M. Wt: 238.286
InChI Key: XDFGNNFBQSSMDJ-UHFFFAOYSA-N
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Description

4-(4-Prop-2-enoxyphenyl)benzaldehyde is a synthetic benzaldehyde derivative featuring a prop-2-enoxy (allyloxy) phenyl moiety. This structure classifies it as a potential chalcone precursor, positioning it as a valuable scaffold in medicinal chemistry and drug discovery research . Chalcones and their derivatives are extensively studied for their versatile biological activities, which include antiviral, antibacterial, and anti-inflammatory properties . Researchers can utilize this compound as a key building block in the synthesis of more complex molecules, such as β-phenylalanine derivatives (β-PAD), which are of significant therapeutic interest. β-PAD are structurally similar to natural amino acids but offer greater metabolic stability, and have been developed as components of anticancer agents, HIV entry inhibitors like maraviroc, and proteasome inhibitors . The compound's mechanism of action in biological assays is likely derived from its final synthetic products, which can be designed to target specific enzymes or pathways . This product is offered with guaranteed high purity and is strictly for Research Use Only.

Properties

IUPAC Name

4-(4-prop-2-enoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-11-18-16-9-7-15(8-10-16)14-5-3-13(12-17)4-6-14/h2-10,12H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFGNNFBQSSMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Prop-2-enoxyphenyl)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification process, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Prop-2-enoxyphenyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The prop-2-enoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-(4-Prop-2-enoxyphenyl)benzoic acid.

    Reduction: 4-(4-Prop-2-enoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Prop-2-enoxyphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Prop-2-enoxyphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The prop-2-enoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-(Allyloxy)benzaldehyde
  • Structure : A single benzene ring with an aldehyde group at the para-position and an allyloxy (OCH₂CH=CH₂) substituent.
  • Key Differences : Unlike the biphenyl system in the target compound, 4-(Allyloxy)benzaldehyde lacks the extended conjugation of a second phenyl ring. This reduces steric hindrance and alters electronic properties.
  • Reactivity : The aldehyde group is more electrophilic due to direct electron donation from the allyloxy group, enhancing its reactivity in nucleophilic additions (e.g., condensation reactions) .
4-(Prop-2-yn-1-yloxy)benzaldehyde
  • Structure : Features a propargyloxy (OCH₂C≡CH) group instead of an allyloxy group.
  • Key Differences : The triple bond in the propargyloxy group introduces distinct reactivity, such as participation in click chemistry (e.g., azide-alkyne cycloaddition). The electron-withdrawing nature of the sp-hybridized carbon slightly reduces the aldehyde’s electrophilicity compared to the allyloxy analog .
4-Hydroxybenzaldehyde
  • Structure : A hydroxyl (-OH) group replaces the allyloxy substituent.
  • Key Differences: The hydroxyl group is a strong electron donor and hydrogen-bond donor, significantly increasing solubility in polar solvents and enabling participation in redox and condensation reactions (e.g., Schiff base formation). This contrasts with the hydrophobic allyloxy group in the target compound .

Physicochemical Properties

Compound Molecular Weight Solubility (Polar Solvents) Melting Point (°C) LogP (Predicted)
4-(4-Prop-2-enoxyphenyl)benzaldehyde 252.27 Low 120–125* 3.8
4-(Allyloxy)benzaldehyde 162.19 Moderate 60–65 1.9
4-(Prop-2-yn-1-yloxy)benzaldehyde 160.17 Low 85–90 2.1
4-Hydroxybenzaldehyde 122.12 High 115–118 1.3

*Predicted based on biphenyl analogs.

The biphenyl structure of the target compound contributes to its lower solubility in polar solvents compared to simpler derivatives. The allyloxy and propargyloxy groups introduce moderate hydrophobicity (higher LogP), while the hydroxyl group in 4-hydroxybenzaldehyde enhances polarity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Prop-2-enoxyphenyl)benzaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Alkylation of phenolic precursors : React 4-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propenoxy group. Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize side products .
  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling with aryl boronic acids to functionalize the benzaldehyde core. Catalyst systems like Pd(PPh₃)₄ in toluene/ethanol mixtures improve yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure compound.

Q. What spectroscopic methods are recommended for characterizing 4-(4-Prop-2-enoxyphenyl)benzaldehyde?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the aldehyde proton (~10 ppm) and propenoxy group (δ 4.5–5.5 ppm for allylic protons). Compare with computed spectra from PubChem data .
  • IR : Identify the carbonyl stretch (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety precautions are essential when handling 4-(4-Prop-2-enoxyphenyl)benzaldehyde?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash immediately with soap/water (15 minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in airtight containers away from oxidizers and reducing agents. Store at 2–8°C in a dark, dry environment .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of 4-(4-Prop-2-enoxyphenyl)benzaldehyde?

  • Methodological Answer :

  • Data Collection : Collect high-resolution diffraction data (≤1.0 Å) using synchrotron sources. Resolve torsional angles of the propenoxy group to confirm stereochemistry .
  • Refinement with SHELXL : Apply twin refinement for non-merohedral twinning. Use restraints for disordered aliphatic chains and validate with R-factor convergence (<5%) .
  • Hydrogen Bonding Analysis : Identify weak CH-π interactions (e.g., aldehyde H to aryl π systems) using PLATON to explain packing motifs .

Q. How to reconcile contradictions between computational predictions and experimental reactivity data for 4-(4-Prop-2-enoxyphenyl)benzaldehyde?

  • Methodological Answer :

  • Theoretical Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to model reaction pathways (e.g., aldol condensation). Compare activation energies with experimental yields .
  • Solvent Effects : Account for solvent polarity in simulations. For example, DMF may stabilize transition states in nucleophilic substitutions, altering predicted regioselectivity .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying conditions. Adjust computational models to include solvation dynamics .

Q. How to design cross-coupling reactions using 4-(4-Prop-2-enoxyphenyl)benzaldehyde for complex molecule synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(II)/NHC catalysts for Heck couplings to introduce aryl/vinyl groups. Optimize ligand ratios (e.g., 1:2 Pd:ligand) to suppress homocoupling .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >90% yield. Monitor by GC-MS for intermediate detection .
  • Post-Functionalization : Convert the aldehyde to hydrazones or oximes via condensation with hydrazines/hydroxylamines. Characterize products via XRD to confirm regiochemistry .

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